molecular formula C15H23NO3 B5710138 1-(3,4,5-trimethoxybenzyl)piperidine

1-(3,4,5-trimethoxybenzyl)piperidine

Cat. No.: B5710138
M. Wt: 265.35 g/mol
InChI Key: RNYSKGHCNNNSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-trimethoxybenzyl)piperidine is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.16779360 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Reinvestigation of the Stevens Rearrangement

    A study by Bosch et al. (1980) detailed the preparation of a methylenepiperidine derivative through several chemical reactions, including the Refortmatsky reaction and Dieckmann reaction, starting from a compound involving the 1-(3,4,5-trimethoxybenzyl)piperidine structure (Bosch, Domingo, López, & Rubiralta, 1980).

  • Preparation and Testing of N-Benzylpiperidines

    Sam and Nobles (1967) prepared various N-(p-substituted benzoyl)piperidines, including derivatives of this compound, and tested them for behavioral effects in mice and pharmacodynamic activity in dogs (Sam & Nobles, 1967).

  • Synthesis and Anti-Ischemic Activity

    Kostochka et al. (2019) synthesized and screened benzylidene and benzyl derivatives of 1,2,5-trimethyl-, 2,2,6,6-tetramethylpiperidyl-, and tropylamines, including 2,2,6,6-tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine, for anti-ischemic activity in rats (Kostochka et al., 2019).

  • Study of Co-crystals with Trimethoprim

    Ton and Egert (2015) studied the co-crystals of trimethoprim with glutarimide and its 3,3-dimethyl derivative, focusing on the structural analysis and hydrogen bonding patterns, which involved the trimethoxybenzyl moiety (Ton & Egert, 2015).

  • Synthesis of Derivatives for CNS Activity

    Abo-Sier, Badran, and Khalifa (1977) described the synthesis of 3,4,5-trimethoxybenzyl derivatives of various amines, hypothesizing potential central nervous system (CNS) activity (Abo-Sier, Badran, & Khalifa, 1977).

Pharmacological and Therapeutic Research

  • Cardiotropic Activity Study

    Mokrov et al. (2019) synthesized 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including a compound with the 1-(3,4,5-trimethoxybenzyl) moiety, and assessed their antiarrhythmic activity (Mokrov et al., 2019).

  • Effect on Myocardial Dysfunction and Injury

    Khan et al. (2010) investigated the cardioprotective effects of trimetazidine, which includes the 1-(3,4,5-trimethoxybenzyl)piperazine structure, emphasizing its potential in preventing reperfusion-mediated cardiac injury and dysfunction (Khan et al., 2010).

  • Oxygen Free Radical Studies in Human Red Cells

    Maridonneau-Parini and Harpey (1985) explored the effects of trimetazidine on membrane damage in red cells caused by oxygen free radicals, revealing its antioxidant properties and potential in cardioprotection (Maridonneau-Parini & Harpey, 1985).

  • QSAR Analysis of Trimetazidine Derivatives

    Slavov et al. (2004) conducted a quantitative structure-activity relationship (QSAR) analysis of trimetazidine derivatives, which are structurally related to this compound, to understand their binding affinity to receptor sites (Slavov et al., 2004).

Chemical and Environmental Studies

  • Aqueous Chlorination of Trimethoprim: Dodd and Huang (2007) investigated the reaction kinetics and pathways of trimethoprim's chlorination, focusing on the role of the 3,4,5-trimethoxybenzyl moiety in this process (Dodd & Huang, 2007).

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-17-13-9-12(10-14(18-2)15(13)19-3)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYSKGHCNNNSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.